1-(Fluoromethyl)cyclopropane-1-sulfonamide
Overview
Description
1-(Fluoromethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C₄H₈FNO₂S and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a cyclopropane ring, which is further bonded to a sulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Fluoromethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(Fluoromethyl)cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
1-(Fluoromethyl)cyclopropane-1-sulfonamide can be compared with other sulfonamide derivatives such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also contains a cyclopropane ring and a sulfonamide group but differs in the presence of a phenyl group, which can alter its chemical and biological properties.
Trifluoromethylated sulfonamides: These compounds contain a trifluoromethyl group instead of a fluoromethyl group, which can significantly impact their reactivity and pharmacological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(fluoromethyl)cyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJKIMIEADPTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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